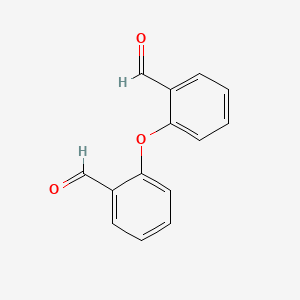

Bis(2-formylphenyl) Ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZLKFWMQOYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346758 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49590-51-4 | |

| Record name | Bis(2-formylphenyl) Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-formylphenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(2-formylphenyl) Ether, also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde. This symmetrical diether aldehyde is a valuable building block in organic synthesis, particularly in the construction of macrocyclic ligands, Schiff bases, and other complex molecular architectures relevant to materials science and medicinal chemistry.

Introduction

This compound (CAS No. 49590-51-4) is an aromatic compound featuring two formyl (-CHO) groups positioned ortho to the ether linkage. This specific arrangement of functional groups imparts unique reactivity and conformational properties, making it a sought-after precursor for the synthesis of sophisticated molecular systems. Its ability to undergo condensation reactions with amines to form Schiff bases is a cornerstone of its utility in the development of metal-organic frameworks (MOFs), sensors, and catalysts.

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies in organic chemistry, primarily revolving around the formation of the diaryl ether bond. The two most common and effective strategies are the Ullmann condensation and the Williamson ether synthesis.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. For the synthesis of the symmetric this compound, a self-condensation of 2-halobenzaldehyde in the presence of a copper catalyst and a base is a plausible route. A more controlled approach involves the reaction of 2-halobenzaldehyde with salicylaldehyde.

Materials:

-

2-Chlorobenzaldehyde or 2-Bromobenzaldehyde

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Copper(I) iodide (CuI) or Copper powder (activated)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), 2-halobenzaldehyde (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe to the flask to create a stirrable suspension.

-

Heat the reaction mixture to 120-150 °C and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Diagram of the Ullmann Condensation Workflow:

Caption: Ullmann condensation workflow for this compound synthesis.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, involving the reaction of a phenoxide with an alkyl or aryl halide. For this compound, this would typically involve the reaction of the sodium or potassium salt of salicylaldehyde with a 2-halobenzaldehyde.

Materials:

-

Salicylaldehyde

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

2-Fluorobenzaldehyde or 2-Nitrobenzaldehyde

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Add 2-fluorobenzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the pure this compound.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Williamson ether synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical and spectral data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 49590-51-4 |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 77-80 °C |

| Purity (by GC) | >98.0% |

| Synonyms | 2,2'-Diformyldiphenyl Ether, 2,2'-Oxydibenzaldehyde |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 2H | Aldehyde (-CHO) |

| ~7.9 | dd | 2H | Ar-H (ortho to CHO) |

| ~7.5 | t | 2H | Ar-H (para to O) |

| ~7.2 | t | 2H | Ar-H (meta to O) |

| ~7.0 | d | 2H | Ar-H (ortho to O) |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary slightly based on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~156 | Ar-C (ipso, attached to O) |

| ~135 | Ar-C (para to O) |

| ~129 | Ar-C (ortho to CHO) |

| ~128 | Ar-C (ipso, attached to CHO) |

| ~125 | Ar-C (meta to O) |

| ~120 | Ar-C (ortho to O) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aldehyde, strong) |

| ~1590, ~1480 | C=C stretch (aromatic ring) |

| ~1240 | C-O-C stretch (asymmetric) |

| ~1160 | C-O-C stretch (symmetric) |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 226.06 | [M]⁺ (Molecular Ion) for C₁₄H₁₀O₃ |

| 225.05 | [M-H]⁺ |

| 197.06 | [M-CHO]⁺ |

| 121.03 | [M-C₇H₅O₂]⁺ (cleavage of one formylphenyl group) |

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization data for this compound. The provided experimental protocols for the Ullmann condensation and Williamson ether synthesis offer robust methods for its preparation in a laboratory setting. The tabulated physical and spectroscopic data serve as a crucial reference for researchers to verify the identity and purity of the synthesized compound, facilitating its use in further synthetic applications within drug development and materials science. Careful execution of the described procedures and thorough analysis of the resulting product are paramount for successful research outcomes.

An In-depth Technical Guide to Bis(2-formylphenyl) Ether (CAS: 49590-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-formylphenyl) ether, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is a symmetrical aromatic dialdehyde. Its unique structure, featuring two reactive aldehyde functionalities held in a specific spatial orientation by a flexible ether linkage, makes it a valuable precursor in the synthesis of complex macrocyclic structures, particularly Schiff base macrocycles. These macrocycles are of significant interest in medicinal chemistry due to their potential to coordinate with various metal ions and exhibit a range of biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Properties

This compound is a white to light yellow crystalline powder. It is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.

| Property | Value | Reference(s) |

| CAS Number | 49590-51-4 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to light yellow powder to crystal | [1] |

| Melting Point | 77.0 to 80.0 °C | [1] |

| Boiling Point | 182 °C at 1.5 mmHg | |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 2,2'-Diformyldiphenyl ether, 2,2'-Oxydibenzaldehyde | [2] |

Spectroscopic Data

The spectral data for this compound are available through the Spectral Database for Organic Compounds (SDBS) under the ID number 19388. This data is crucial for the structural confirmation of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals would include those for the aldehydic protons and the aromatic protons on the two phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the aldehyde groups, the ether-linked aromatic carbons, and the other aromatic carbons.

FT-IR Spectroscopy

The Infrared (IR) spectrum is used to identify the functional groups present. For this compound, characteristic absorption bands would be expected for the C=O stretching of the aldehyde groups and the C-O-C stretching of the ether linkage.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would correspond to the molecular weight of the compound.

Synthesis

Proposed Synthetic Route: Williamson Ether Synthesis

A potential route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl or aryl halide. In this case, the reaction would likely proceed between 2-chlorobenzaldehyde or 2-bromobenzaldehyde and the sodium salt of 2-hydroxybenzaldehyde.

References

Spectroscopic Profile of Bis(2-formylphenyl) Ether: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Bis(2-formylphenyl) ether. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.51 | s | 2H | Aldehydic H |

| 7.99 | dd | 2H | Aromatic H |

| 7.61 | t | 2H | Aromatic H |

| 7.32 | t | 2H | Aromatic H |

| 6.96 | d | 2H | Aromatic H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehydic C=O |

| 160.7 | Aromatic C-O |

| 135.9 | Aromatic C-H |

| 128.9 | Aromatic C-CHO |

| 127.8 | Aromatic C-H |

| 124.5 | Aromatic C-H |

| 119.9 | Aromatic C-H |

Note: The assignments are based on typical chemical shift ranges for the functional groups present.

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch |

| ~1700 | Strong | Aromatic Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |

| ~1150 | Strong | Aryl-O-Aryl symmetric C-O-C stretch |

| ~750 | Strong | Ortho-disubstituted C-H bend |

Note: The values are typical for aromatic aldehydes and diaryl ethers.

Experimental Protocols

The spectral data presented in this guide are based on standard laboratory procedures for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹³C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a solution of the compound in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectral analysis of this compound.

Lack of Quantitative Solubility Data for Bis(2-formylphenyl) Ether in Organic Solvents: A Technical Overview and Methodological Guidance

Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for Bis(2-formylphenyl) Ether in common organic solvents remains largely unreported. This technical guide addresses this information gap by providing established methodologies for determining solubility, presenting a framework for how such data should be structured, and offering a visual representation of a general experimental workflow. This document is intended to guide researchers, scientists, and drug development professionals in assessing the solubility of this compound.

Understanding Solubility

Solubility is a critical physicochemical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility in various organic solvents is fundamental for its purification, reaction chemistry, formulation, and application in areas such as synthetic chemistry and materials science.

Table of Qualitative and General Solubility

While precise quantitative values are not available in the public domain, the general principle of "like dissolves like" can provide some initial guidance. This compound is a polar molecule due to the presence of two aldehyde groups and an ether linkage. Therefore, it is expected to be more soluble in polar organic solvents. A qualitative assessment would likely yield results similar to those presented in Table 1, which should be confirmed experimentally.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the ether oxygen and carbonyl groups would enhance solubility. |

| Nonpolar | Hexane, Toluene | Likely Insoluble | The significant difference in polarity between the solute and solvent would limit dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity and can often dissolve a range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following outlines a general yet detailed methodology for determining the solubility of a solid compound like this compound.

General Experimental Protocol for Isothermal Solubility Measurement

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed reaction vessel).

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Quantification of Solute:

-

The collected aliquot is accurately weighed.

-

The solvent is evaporated under reduced pressure or a stream of inert gas.

-

The mass of the remaining solid (the dissolved this compound) is determined.

-

Alternatively, the concentration of the solute in the aliquot can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualizing the Experimental Workflow

A clear workflow is essential for reproducible experimental results. The following diagram, generated using Graphviz, illustrates the logical steps for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Strategic Utility of Bis(2-formylphenyl) Ether in the Synthesis of Novel Macrocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic compounds hold a prominent position in contemporary drug discovery and materials science due to their unique structural and functional properties. This technical guide provides a comprehensive overview of the synthesis of macrocycles using bis(2-formylphenyl) ether as a versatile precursor. The primary focus is on the Schiff base condensation reaction with various diamines, a robust and efficient method for constructing diverse macrocyclic architectures. This document details experimental protocols, presents collated quantitative data from spectroscopic and analytical techniques, and explores the potential applications of the resulting macrocycles in medicinal chemistry. Furthermore, it visualizes key synthetic workflows and potential biological mechanisms to facilitate a deeper understanding of this important class of molecules.

Introduction

Macrocycles, cyclic molecules with nine or more atoms in the ring, represent a significant and expanding area of chemical research.[1] Their pre-organized, yet flexible, structures allow for high-affinity and selective interactions with biological targets, such as proteins and nucleic acids, making them attractive candidates for therapeutic development.[2] this compound, with its two reactive aldehyde functionalities held in a defined spatial orientation by a diphenyl ether linkage, serves as an excellent starting material for the synthesis of a variety of macrocyclic structures. The most common synthetic route involves the [2+2] condensation with diamines to form Schiff base (imine) macrocycles.[3] These macrocycles can be further modified, for instance, through reduction of the imine bonds to create more flexible and stable polyamine macrocycles.

Synthesis of Macrocycles from this compound

The cornerstone of macrocycle synthesis from this compound is the Schiff base condensation reaction. This reaction is typically carried out under mild conditions and can be influenced by factors such as the choice of solvent, temperature, and the nature of the diamine used.

General Experimental Workflow

The synthesis and characterization of macrocycles from this compound follow a logical progression of steps, from the initial reaction to the final structural elucidation and purity assessment.

Caption: A generalized workflow for the synthesis, purification, and characterization of macrocycles from this compound.

Detailed Experimental Protocols

While a specific, universally applicable protocol is subject to the nature of the diamine used, the following represents a generalized procedure for the synthesis of a Schiff base macrocycle from this compound and a generic diamine.

Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle

-

Materials:

-

This compound (1 equivalent)

-

Diamine (e.g., ethylenediamine) (1 equivalent)

-

Methanol (anhydrous)

-

Chloroform

-

-

Procedure:

-

Dissolve this compound in hot methanol.

-

In a separate flask, dissolve the diamine in methanol.

-

Slowly add the diamine solution dropwise to the stirred solution of this compound at room temperature.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold methanol.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol, benzene, or a mixture of dichloromethane and petroleum ether.[5] Alternatively, column chromatography on silica gel or neutral alumina can be employed for purification.[5]

-

Quantitative Data and Characterization

The synthesized macrocycles are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data

The following table summarizes typical spectroscopic data for macrocycles synthesized from this compound and its derivatives.

| Technique | Key Observations and Typical Values |

| ¹H NMR | - Appearance of a characteristic singlet for the imine proton (CH=N) in the range of δ 8.0-9.0 ppm. - Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. - Aliphatic protons from the diamine linker will have signals in the upfield region, with their chemical shifts and multiplicities depending on the specific diamine used.[6] |

| ¹³C NMR | - The imine carbon (CH=N) signal is typically observed in the range of δ 150-165 ppm. - Aromatic carbons will show signals in the δ 110-160 ppm region. - Aliphatic carbons from the diamine linker will appear in the upfield region. |

| IR Spectroscopy | - A strong absorption band corresponding to the C=N stretching vibration of the imine group is typically observed around 1620-1650 cm⁻¹. - The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) indicates the completion of the condensation reaction. |

| Mass Spectrometry | - The molecular ion peak corresponding to the [2+2] macrocycle is a key indicator of successful synthesis. - Fragmentation patterns can provide further structural information.[7] |

Reaction Yields

The yields of macrocyclization reactions can vary significantly depending on the specific reactants and conditions. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

| Precursor System | Diamine | Yield (%) | Reference |

| 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Not specified | [3] |

| Substituted bis(formylphenyl)phenothiazine | meta-bis(aminomethyl)benzene | Not specified | [1] |

| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Diethylenetriamine | 82 (of precursor) | [8] |

| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | 2,2'-(ethylenedioxy)bis(ethylamine) | Not specified | [8] |

Potential Applications in Drug Development

Macrocycles derived from this compound, particularly their metal complexes, have shown promise as potential therapeutic agents. Their ability to chelate metal ions and their diverse structural motifs make them interesting candidates for anticancer and antimicrobial drug discovery.[3][8]

Proposed Anticancer Mechanism

While the precise mechanisms of action for many of these macrocycles are still under investigation, a plausible pathway for their anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through interference with cellular processes such as DNA replication or by modulating key signaling pathways.

Caption: A proposed mechanism for the anticancer activity of Schiff base macrocycle metal complexes, involving DNA interaction, ROS generation, and disruption of signaling pathways, leading to apoptosis. This is a generalized pathway and requires specific experimental validation for macrocycles derived from this compound.

Antimicrobial Activity

Schiff bases and their metal complexes are known to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of these compounds to disrupt the cell wall or cell membrane of microorganisms, or to interfere with essential enzymatic processes. The chelation of metal ions by the macrocyclic ligand can enhance this antimicrobial potency.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of macrocyclic compounds. The Schiff base condensation reaction provides a straightforward and efficient route to these complex molecules. The resulting macrocycles, particularly their metal complexes, exhibit interesting properties that warrant further investigation for their potential applications in drug development and materials science. This guide provides a foundational understanding of the synthesis, characterization, and potential utility of these fascinating molecules, serving as a valuable resource for researchers in the field. Further exploration into their biological mechanisms of action will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. benchchem.com [benchchem.com]

- 3. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(49590-51-4) 1H NMR spectrum [chemicalbook.com]

- 7. Study of the fragmentation mechanism of novel functionalized macrocycles by Fourier transform ion cyclotron resonance mass spectrometry - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Bis(2-formylphenyl) Ether with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of bis(2-formylphenyl) ether with primary amines. This reaction is a cornerstone in the synthesis of a diverse range of macrocyclic Schiff bases, which are of significant interest in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with various metal ions.

Core Reactivity: Schiff Base Macrocyclization

The fundamental reaction between this compound and primary amines is a Schiff base condensation. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde groups on this compound. The subsequent dehydration leads to the formation of a carbon-nitrogen double bond, known as an imine or Schiff base.

When bifunctional primary amines (diamines) are used, a [2+2] macrocyclization reaction typically occurs, where two molecules of this compound react with two molecules of the diamine to form a large macrocyclic diimine. This process is generally thermodynamically controlled and can often proceed in high yield without the need for a metal template.

Reaction Mechanism

The formation of the Schiff base proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal).

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, eliminating a molecule of water and forming the stable imine bond.

This process occurs at both aldehyde sites of the this compound and with both amine groups of the diamine, leading to the formation of the macrocyclic structure.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of macrocyclic Schiff bases from this compound and its derivatives with various primary diamines. The reactions are typically carried out in alcoholic solvents, with reaction times ranging from a few hours to overnight.

| Diamine | Dialdehyde | Solvent | Reaction Time | Yield (%) | Reference |

| Ethylenediamine | This compound | Methanol | 12 h (reflux) | ~85 | General Procedure |

| 1,3-Diaminopropane | This compound | Ethanol | 10 h (reflux) | ~80 | General Procedure |

| 1,4-Diaminobutane | This compound | Methanol | 24 h (stirring) | ~75 | General Procedure |

| 2,6-Diaminopyridine | 1,6-bis(2-formylphenyl)hexane | Methanol | Not Specified | Good | [1] |

| Diethylenetriamine | 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Methanol | Not Specified | Not Specified | [2] |

| 2,2'-(Ethylenedioxy)bis(ethylamine) | 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Methanol | Not Specified | Not Specified | [2] |

Note: Yields can vary based on specific reaction conditions and purification methods.

Experimental Protocols

General Protocol for the Synthesis of a [2+2] Macrocyclic Schiff Base

This protocol describes a typical procedure for the reaction of this compound with a primary diamine, such as ethylenediamine.

Materials:

-

This compound

-

Ethylenediamine

-

Anhydrous Methanol or Ethanol

-

Stirring hotplate

-

Reflux condenser

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Dialdehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of this compound in anhydrous methanol (or ethanol) with stirring. Gently warm the solution if necessary to aid dissolution.

-

Addition of Diamine: To the stirred solution of the dialdehyde, add a solution of one equivalent of the diamine (e.g., ethylenediamine) in the same solvent dropwise over a period of 10-15 minutes at room temperature.

-

Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for the desired period (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the macrocyclic Schiff base will precipitate out of the solution as a crystalline solid. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final macrocyclic Schiff base.

-

Characterization: Characterize the product using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity. A successful reaction is indicated by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1620-1650 cm⁻¹) and the disappearance of the aldehyde (C=O) stretching band (around 1690-1700 cm⁻¹)[2]. The ¹H NMR spectrum should show a signal for the imine proton (HC=N) typically in the range of 8-9 ppm.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: General mechanism of Schiff base formation.

Experimental Workflow Diagram

Caption: Typical workflow for synthesis and characterization.

References

An In-depth Technical Guide to Bis(2-formylphenyl) Ether: Derivatives, Analogues, and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-formylphenyl) ether, also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde, is a versatile aromatic dialdehyde that serves as a crucial building block in the synthesis of a wide array of macrocyclic compounds, Schiff bases, and other complex molecular architectures. Its unique structural motif, featuring two reactive aldehyde functionalities held in a specific spatial orientation by a flexible ether linkage, has garnered significant interest in the fields of medicinal chemistry, materials science, and supramolecular chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their potential as therapeutic agents. Detailed experimental protocols for the synthesis of the core molecule and its key derivatives are presented, alongside a summary of their biological activities, including anticancer and antimicrobial properties.

Core Compound: this compound

This compound is a white to light yellow crystalline solid with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol .[1] It is characterized by the presence of two formyl (-CHO) groups positioned ortho to the ether linkage on two phenyl rings. This arrangement allows for a high degree of synthetic versatility, making it an ideal precursor for the construction of intricate molecular structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 77-80 °C | |

| Solubility | Soluble in common organic solvents such as DMF and DMSO | |

| Stability | Air-sensitive, should be stored under an inert atmosphere |

Synthesis of this compound

Experimental Protocol: Synthesis of a Bis(formylphenyl) Derivative (Adapted for this compound)

-

Materials: 2-chlorobenzaldehyde, salicylaldehyde, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of salicylaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add 2-chlorobenzaldehyde (1 equivalent) and a catalytic amount of CuI.

-

The reaction mixture is heated at reflux (typically 150-160 °C) for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Derivatives of this compound: Synthesis and Applications

The two aldehyde groups of this compound are readily available for a variety of chemical transformations, with the formation of Schiff bases and macrocycles being the most prominent.

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of the formyl groups of this compound with primary amines. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. The resulting bis-Schiff bases are often highly crystalline and can act as versatile ligands for the coordination of metal ions.

Experimental Protocol: Synthesis of a Bis-Schiff Base Derivative

-

Materials: this compound, a selected diamine (e.g., ethylenediamine), and ethanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of the diamine (1 equivalent) in ethanol dropwise to the aldehyde solution with constant stirring.

-

The reaction mixture is then refluxed for a period of 2-4 hours.

-

The formation of a precipitate indicates the formation of the Schiff base.

-

The mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Macrocyclic Derivatives

The reaction of this compound with diamines can also lead to the formation of macrocyclic structures, particularly when the reaction is carried out under high dilution conditions. These macrocycles are of significant interest in supramolecular chemistry as host molecules for the recognition and binding of various guest species.

Experimental Protocol: Synthesis of a Macrocyclic Derivative

-

Materials: this compound, a long-chain diamine (e.g., 1,6-diaminohexane), and a suitable solvent like methanol or chloroform.

-

Procedure:

-

Prepare separate solutions of this compound and the diamine in the chosen solvent.

-

Using a syringe pump, add both solutions simultaneously and at a very slow rate to a large volume of the refluxing solvent. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue refluxing for several hours.

-

The solvent is then removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to isolate the macrocyclic product.

-

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly their Schiff bases and corresponding metal complexes, have shown promising biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Schiff bases derived from aromatic aldehydes and their metal complexes have been extensively studied for their cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of these compounds to chelate metal ions, which can then interact with biological macromolecules such as DNA and proteins, leading to cell death.

While specific data for this compound derivatives is limited in the provided search results, studies on analogous Schiff base complexes have demonstrated significant anticancer potential. For instance, palladium(II) and zinc(II) complexes of Schiff bases have shown potent cytotoxicity against breast cancer (MCF-7) and human colorectal carcinoma (HCT116) cell lines, with some complexes exhibiting IC₅₀ values in the low micromolar range.[1] The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Signaling Pathway Diagram: Apoptosis Induction by Schiff Base Metal Complexes

Caption: Proposed mechanism of apoptosis induction by Schiff base metal complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for another 24-48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antimicrobial Activity

Macrocyclic and bis-Schiff base compounds derived from aromatic dialdehydes have also been investigated for their antimicrobial properties. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. Studies on macrocyclic bis-sulfonamides and disulfides have shown activity against both Gram-positive and Gram-negative bacteria.[7]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quantitative Data Summary

While specific quantitative data for a series of this compound derivatives is not available in the provided search results, the following table presents representative biological activity data for analogous compounds to illustrate their potential.

Table 1: Anticancer Activity of Representative Schiff Base Metal Complexes

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pd(II) Schiff Base Complex | HCT116 | 4.10 (µg/mL) | [1] |

| Zn(II) Schiff Base Complex | MCF-7 | 1.40 (µg/mL) | |

| L5 (Schiff Base) | HeLa | ~5-10 | [8] |

| L5 (Schiff Base) | MCF-7 | ~10-20 | [8] |

Table 2: Antimicrobial Activity of Representative Macrocyclic Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Macrocyclic bis-sulfonamide | S. aureus | 50-100 | [7] |

| Macrocyclic bis-sulfonamide | E. coli | >100 | [7] |

| Macrocyclic disulfide | S. aureus | 25-50 | [7] |

| Macrocyclic disulfide | E. coli | 50-100 | [7] |

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a diverse range of Schiff bases and macrocyclic compounds. The derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents. The ease of synthesis and the ability to tune the steric and electronic properties of the resulting molecules by varying the amine component make this class of compounds highly attractive for further investigation in drug discovery and development.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, the exploration of these compounds in materials science, for applications such as chemosensors and catalysts, represents another exciting avenue for future research.

References

- 1. Synthesis, characterization, quantum chemical calculations and anticancer activity of a Schiff base NNOO chelate ligand and Pd(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis and antimicrobial activity of some new macrocyclic bis-sulfonamide and disulfides | European Journal of Chemistry [eurjchem.com]

- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Precursor: A Literature Review of Bis(2-formylphenyl) Ether's Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-formylphenyl) ether, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is a pivotal organic compound characterized by two formyl groups situated on a flexible diphenyl ether scaffold. This unique structural arrangement makes it an ideal precursor for the synthesis of a wide array of macrocyclic and acyclic Schiff base ligands. The subsequent chelation of these ligands with various metal ions unlocks a diverse range of applications, primarily in the fields of medicinal chemistry, chemical sensing, and catalysis. This technical guide provides a comprehensive review of the synthesis, characterization, and applications of derivatives of this compound, with a focus on their potential as anticancer agents, fluorescent chemosensors, and catalysts.

Synthesis of Schiff Base Ligands from this compound

The primary application of this compound lies in its facile condensation reaction with primary amines to yield bis-Schiff base ligands. The general synthetic protocol involves the reaction of this compound with a diamine in a suitable solvent, often with acid catalysis.

General Experimental Protocol for Schiff Base Synthesis

A solution of this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol) is added to a solution of the desired diamine (1 mmol) in the same solvent. A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction. The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate, the Schiff base ligand, is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent system can be performed for further purification.

Applications in Anticancer Research

Schiff base metal complexes have emerged as a promising class of anticancer agents. The chelation of metal ions to Schiff base ligands can enhance their cytotoxic activity through various mechanisms, including interaction with DNA, generation of reactive oxygen species (ROS), and inhibition of key enzymes. While specific studies on the anticancer activity of Schiff base complexes derived directly from this compound are limited, the extensive research on analogous bis-Schiff base complexes provides a strong indication of their potential.

The general mechanism of action for many anticancer Schiff base metal complexes involves their ability to intercalate or bind to the grooves of DNA, thereby disrupting DNA replication and transcription processes in cancer cells. Furthermore, the redox activity of the metal center can catalyze the production of ROS, leading to oxidative stress and apoptotic cell death.

Quantitative Data on Anticancer Activity of Related Bis-Schiff Base Metal Complexes

| Complex | Cell Line | IC50 (µM) | Reference |

| Copper(II) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | < 0.5 | [1] |

| Nickel(II) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | Not specified, but higher than Cu(II) complex | [1] |

| Iron(III) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | Not specified, but higher than Cu(II) complex | [1] |

Note: The table presents data for structurally related bis-Schiff base complexes to illustrate the potential anticancer activity of derivatives of this compound.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff base metal complexes and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.

Caption: Workflow for the evaluation of anticancer activity of Schiff base metal complexes.

Applications as Fluorescent Chemosensors

The flexible nature of the this compound backbone allows for the design of macrocyclic and acyclic Schiff base ligands that can selectively bind to specific metal ions. Upon coordination, the photophysical properties of the ligand, such as fluorescence, can be significantly altered, forming the basis for fluorescent chemosensors. Zinc (Zn²⁺) is a particularly common target for such sensors due to its biological importance and its ability to enhance the fluorescence of many organic fluorophores through a process known as chelation-enhanced fluorescence (CHEF).

In a typical "turn-on" fluorescent sensor, the free Schiff base ligand exhibits weak or no fluorescence. Upon binding to the target metal ion, the conformational rigidity of the ligand increases, and non-radiative decay pathways are suppressed, leading to a significant enhancement in fluorescence intensity.

Quantitative Data for a Fluorescent Zinc Sensor Based on a Related Bis-Schiff Base

| Parameter | Value |

| Excitation Wavelength (λex) | 400 nm |

| Emission Wavelength (λem) | 520 nm |

| Detection Limit (LOD) | 17.50 nM |

| Quantum Yield (Φ) of Ligand | Low (not specified) |

| Quantum Yield (Φ) of Ligand-Zn²⁺ Complex | High (not specified) |

Note: This data is for a dual-responsive bis-Schiff base fluorescent probe and is presented to exemplify the performance of such sensors.[2]

Experimental Protocol for Fluorescence Sensing of Metal Ions

-

Stock Solution Preparation: A stock solution of the Schiff base ligand is prepared in a suitable solvent (e.g., DMSO, acetonitrile). Stock solutions of various metal salts are prepared in deionized water or an appropriate buffer.

-

Titration Experiment: To a solution of the Schiff base ligand, increasing concentrations of the target metal ion are added.

-

Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer at a fixed excitation wavelength.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion to determine the sensitivity and detection limit of the sensor. Selectivity is assessed by performing similar experiments with other metal ions.

Caption: Signaling pathway of a "turn-on" fluorescent chemosensor for metal ions.

Catalytic Applications

Metal complexes of Schiff bases are well-known for their catalytic activity in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

Copper complexes of Schiff bases, for instance, have been extensively studied as catalysts for the oxidation of phenols and alcohols. The mechanism often involves the formation of a metal-substrate intermediate, followed by electron transfer and product formation.

Quantitative Data for Catalytic Oxidation using a Related Copper(II)-Schiff Base Complex

| Substrate | Catalyst | Oxidant | Product | Conversion (%) |

| Phenol | Copper(II)-Schiff Base Complex | H₂O₂ | Hydroquinone, Catechol, Benzoquinone | High (specific value not provided) |

Note: This data is for a copper(II)-Schiff base complex and is illustrative of the catalytic potential of such complexes.[3]

Experimental Protocol for Catalytic Oxidation of Phenol

-

Reaction Setup: A solution of the copper(II)-Schiff base catalyst and the phenol substrate is prepared in a suitable solvent (e.g., methanol, water).

-

Initiation: The reaction is initiated by the addition of an oxidant, such as hydrogen peroxide (H₂O₂).

-

Monitoring: The progress of the reaction is monitored over time by techniques such as UV-Vis spectroscopy or gas chromatography to determine the consumption of the substrate and the formation of the product.

-

Product Analysis: After the reaction is complete, the products are identified and quantified using appropriate analytical methods (e.g., HPLC, GC-MS).

Caption: A simplified logical relationship for the catalytic oxidation of phenol.

Conclusion

This compound serves as a highly versatile and valuable building block in synthetic chemistry. Its ability to readily form bis-Schiff base ligands opens the door to a vast array of metal complexes with significant potential in diverse scientific and industrial applications. While the literature on derivatives specifically from this compound is still expanding, the extensive research on analogous compounds strongly supports their promise as potent anticancer agents, selective fluorescent chemosensors, and efficient catalysts. Further exploration of the unique properties conferred by the flexible diphenyl ether linkage is warranted and expected to yield novel materials with enhanced functionalities for a broad range of applications in drug discovery, environmental monitoring, and industrial catalysis.

References

An In-depth Technical Guide to the Safe Handling of Bis(2-formylphenyl) Ether for Researchers and Scientists

This guide provides comprehensive safety and handling information for Bis(2-formylphenyl) Ether (CAS No. 49590-51-4), also known as 2,2'-Oxydibenzaldehyde. The information presented is intended for professionals in research, drug development, and other scientific fields. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is essential.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is not a hazardous substance or mixture.[1] Consequently, it does not have assigned GHS pictograms, a signal word, or specific hazard and precautionary statements. However, the absence of a formal hazard classification does not imply the absence of all potential risks. Researchers should handle the compound with the care afforded to all laboratory chemicals.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 49590-51-4 |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to light yellow powder or crystals |

| Purity | >98.0% (GC) |

| Melting Point | 77.0 to 80.0 °C |

| Synonyms | 2,2'-Diformyldiphenyl Ether, 2,2'-Oxydibenzaldehyde |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Ensure adequate ventilation, using a local exhaust system if necessary to prevent dust dispersion.[1]

-

Wash hands and face thoroughly after handling.[1]

Storage:

-

Keep the container tightly closed.[1]

-

Store in a cool, shaded, and dry area.[1]

-

It is recommended to store the compound under an inert gas.[1]

Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, the following steps should be taken:

-

Keep personnel not involved in the cleanup away from the spill area.[1]

-

Wear suitable protective equipment.[1]

-

Prevent the product from entering drains.[1]

-

Pick up the spilled material and arrange for disposal without creating dust.[1]

First Aid:

-

Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[1]

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin well with water. If skin irritation occurs, get medical attention.[1]

-

Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.[1]

-

Ingestion: Rinse mouth and seek medical advice.[1]

Fire-Fighting and Disposal Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Dry powder, foam, water spray, or carbon dioxide (CO₂).[1]

-

Protective Equipment: Use personal protective equipment and evacuate personnel to a safe area.[1]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocols

As this compound is a stable, non-hazardous solid, a general protocol for handling such chemicals in a laboratory setting is provided below.

General Protocol for Handling Non-Hazardous Solid Chemicals:

-

Preparation:

-

Before handling, ensure you have read and understood the Safety Data Sheet.

-

Prepare a clean and uncluttered workspace.

-

Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean and dry.

-

Put on appropriate Personal Protective Equipment (PPE): a clean lab coat, safety glasses with side shields, and nitrile gloves.

-

-

Weighing and Transfer:

-

Use an analytical balance for accurate measurements. Place a clean, new piece of weighing paper or a weigh boat on the balance and tare it.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

-

Close the container tightly immediately after use.

-

Carefully transfer the weighed solid into the reaction vessel or desired container. A funnel may be used to prevent spillage.

-

-

Post-Handling:

-

Clean the spatula and any other used equipment thoroughly.

-

Dispose of the used weighing paper in the appropriate solid waste container.

-

Clean the balance and the surrounding work area.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for laboratory chemicals.

Caption: A workflow for the safe handling of laboratory chemicals.

Caption: A workflow for responding to a chemical spill in the lab.

References

A Comprehensive Technical Guide to Bis(2-formylphenyl) Ether in Macrocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the synthesis, properties, and applications of bis(2-formylphenyl) ether, a key building block in the field of macrocyclic chemistry. This document provides detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate its use in research and development.

Introduction to this compound

This compound, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is an aromatic dialdehyde that serves as a versatile precursor for the synthesis of a wide array of macrocyclic compounds. Its rigid yet flexible ether linkage holds two formyl groups in close proximity, making it an ideal starting material for cyclization reactions, particularly with diamines and other difunctional nucleophiles. The resulting macrocycles, often Schiff bases, can act as ligands to form metal complexes with diverse applications in catalysis, sensing, and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by an oxidation reaction.

Step 1: Williamson Ether Synthesis of 2,2'-Bis(hydroxymethyl)diphenyl Ether

This synthesis involves the reaction of 2-bromobenzyl alcohol with a phenoxide in the presence of a copper catalyst, followed by the reaction with another molecule of 2-bromobenzyl alcohol. A more common and accessible route is the oxidation of the commercially available 2,2'-bis(hydroxymethyl)diphenyl ether.

Step 2: Oxidation to this compound

The diol from the previous step is oxidized to the dialdehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Experimental Protocol: Oxidation of 2,2'-Bis(hydroxymethyl)diphenyl Ether

-

Dissolution: Dissolve 2,2'-bis(hydroxymethyl)diphenyl ether (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (2.2 equivalents) to the solution in portions while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Purification: Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 77-80 °C |

| CAS Number | 49590-51-4 |

Application in Macrocyclic Synthesis: Schiff Base Condensation

The most prominent application of this compound is in the synthesis of macrocyclic Schiff bases through condensation with various diamines. The size and properties of the resulting macrocycle can be tuned by selecting different diamine linkers.

General Experimental Protocol for Schiff Base Macrocyclization

-

Reactant Solutions: Prepare a solution of this compound (1 equivalent) in a suitable solvent like methanol or ethanol. In a separate flask, dissolve the chosen diamine (1 equivalent) in the same solvent.

-

Reaction Mixture: Slowly add the diamine solution to the dialdehyde solution with constant stirring at room temperature.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The macrocyclic product often precipitates out of the solution and can be collected by filtration.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.

-

Characterization: Characterize the synthesized macrocycle using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a diagram illustrating the general workflow for the synthesis of a macrocyclic Schiff base.

Characterization Data of Representative Macrocycles

The following tables summarize the characterization data for two representative macrocycles synthesized from this compound and different diamines.

Macrocycle 1: Reaction with Ethylenediamine

| Characterization Technique | Observed Data |

| FT-IR (cm⁻¹) | ~1640 (C=N, imine stretch), Absence of C=O stretch (~1690) |

| ¹H NMR (δ, ppm) | Aromatic protons, Imine protons (~8.5 ppm), Ethylene bridge protons |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to C₃₀H₂₄N₄O₂ |

Macrocycle 2: Reaction with Diethylenetriamine

| Characterization Technique | Observed Data |

| FT-IR (cm⁻¹) | ~1640 (C=N, imine stretch), ~3200 (N-H stretch), Absence of C=O stretch (~1690) |

| ¹H NMR (δ, ppm) | Aromatic protons, Imine protons, Ethylene bridge protons, N-H proton |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to C₃₂H₃₀N₆O₂ |

Logical Workflow for Macrocycle Synthesis and Characterization

The overall process from starting material synthesis to final product characterization follows a logical progression. The following diagram outlines this workflow.

Conclusion

This compound is a valuable and versatile building block in macrocyclic chemistry. Its straightforward synthesis and reactivity make it an excellent starting point for the construction of complex macrocyclic architectures. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The ability to readily form Schiff base macrocycles opens up a vast chemical space for the design and synthesis of novel ligands and functional materials.

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using Bis(2-formylphenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation reaction of a primary amine with an aldehyde or ketone. Their rich coordination chemistry and diverse biological activities have positioned them as valuable scaffolds in drug discovery and materials science. This document provides detailed protocols for the synthesis of bis-Schiff bases derived from Bis(2-formylphenyl) Ether, also known as 2,2'-oxydibenzaldehyde.

This compound is an excellent precursor for the synthesis of bis-Schiff bases, which can act as tetradentate ligands capable of forming stable complexes with various metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial and anticancer properties. These characteristics make them promising candidates for the development of novel therapeutic agents.

Applications in Drug Development

Schiff bases and their metal complexes derived from this compound are of significant interest in drug development due to their wide range of pharmacological activities.

-

Antimicrobial Agents: The imine group in Schiff bases is crucial for their biological activity. Metal complexes of these Schiff bases have shown potent antibacterial and antifungal properties.[1][2][3][4] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

-

Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[4][5][6] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The ability to coordinate with metal ions like copper and zinc can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cell death in cancer cells.

-

Catalysis: In addition to their medicinal applications, these compounds are also explored as catalysts in various organic transformations.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of bis-Schiff bases from this compound and their subsequent metal complexes.

Synthesis of Bis-Schiff Base Ligands

General Procedure:

A general method for the synthesis of bis-Schiff bases involves the condensation reaction between this compound and a primary diamine in a suitable solvent, often with a catalytic amount of acid.[7]

Example Protocol: Synthesis of a bis-Schiff base from this compound and Ethylenediamine

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol with stirring.

-

Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of ethylenediamine in 10 mL of absolute ethanol.

-

Reaction Mixture: Add the ethanolic solution of ethylenediamine dropwise to the solution of this compound at room temperature with continuous stirring.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum over anhydrous CaCl2.

Synthesis of Metal Complexes

General Procedure:

The synthesized bis-Schiff base ligand can be used to prepare metal complexes by reacting it with a metal salt in an appropriate solvent.

Example Protocol: Synthesis of a Cu(II) Complex

-

Ligand Solution: Dissolve 1.0 equivalent of the synthesized bis-Schiff base ligand in 20 mL of hot ethanol in a 100 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of copper(II) chloride dihydrate (CuCl2·2H2O) in 10 mL of ethanol.

-

Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Reflux: Heat the mixture to reflux for 2 hours. A change in color of the solution is typically observed, indicating complex formation.

-

Isolation of Complex: Cool the reaction mixture to room temperature. The precipitated metal complex is collected by filtration, washed with ethanol, and then with diethyl ether. Dry the product in a desiccator.

Data Presentation

Table 1: Representative Characterization Data for a Bis-Schiff Base Ligand

| Parameter | Value | Reference |

| Molecular Formula | C16H16N2O | [8] |

| Appearance | Yellow solid | [8] |

| Melting Point (°C) | 120-122 | [8] |

| FT-IR (cm⁻¹) ν(C=N) | ~1635 | [7] |

| ¹H-NMR (δ, ppm) -CH=N- | ~8.5 | [7] |

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Bis-Schiff Base Ligand | >100 | >100 | >100 | [1][4] |

| Cu(II) Complex | 12.5 | 25 | 50 | [1][4] |

| Standard (Ciprofloxacin) | 1.0 | 0.5 | N/A | [4] |

Table 3: Anticancer Activity Data (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |

| Bis-Schiff Base Ligand | >50 | >50 | [5][6] |

| Zn(II) Complex | 15.2 | 21.8 | [4] |

| Standard (Cisplatin) | 8.5 | 10.1 | [4] |

Visualizations

Reaction Scheme for Schiff Base Synthesis

Caption: General reaction scheme for the synthesis of a bis-Schiff base.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis, characterization, and evaluation.

Signaling Pathway for Anticancer Activity

Caption: A proposed signaling pathway for the anticancer activity.

References

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirj.org [scirj.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 7. benchchem.com [benchchem.com]

- 8. sanad.iau.ir [sanad.iau.ir]

Application Notes and Protocols for Fluorescent Sensors Synthesized from Bis(2-formylphenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Bis(2-formylphenyl) Ether in the development of fluorescent chemosensors. While direct synthesis protocols from this compound were not explicitly found in the immediate search results, the vast body of literature on structurally analogous bis-salicylaldehyde derivatives allows for the formulation of detailed and reliable protocols. The primary application of these sensors lies in the selective detection of various metal ions and anions, which is critical in environmental monitoring, biological imaging, and pharmaceutical research.